molecular formula C14H14N4O B2968829 1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one CAS No. 2411315-02-9

1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one

Cat. No.: B2968829
CAS No.: 2411315-02-9
M. Wt: 254.293
InChI Key: XLMBTULMZDLTNS-UHFFFAOYSA-N
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Description

1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one is a complex organic compound that features an indazole ring fused with a piperazine moiety and a propynone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Piperazine Introduction: The indazole derivative is then reacted with piperazine under controlled conditions to form the desired piperazine-indazole intermediate.

    Propynone Addition: Finally, the propynone group is introduced through a coupling reaction, often using reagents like propargyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or indazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromoalkanes in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s solubility and bioavailability, while the propynone group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-Indazol-4-yl)piperazin-1-yl)ethanone: Similar structure but with an ethanone group instead of propynone.

    1-(4-(1H-Indazol-4-yl)piperazin-1-yl)butan-2-one: Contains a butanone group, offering different chemical properties.

Uniqueness

1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one is unique due to its combination of the indazole, piperazine, and propynone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[4-(1H-indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-14(19)18-8-6-17(7-9-18)13-5-3-4-12-11(13)10-15-16-12/h1,3-5,10H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMBTULMZDLTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCN(CC1)C2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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